Dimethyl (S)-(+)-2-Methylglutarate

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Glutarates

Dimethyl (S)-(+)-2-Methylglutarate (CAS 10171-92-3) is a chiral diester of (S)-2-methylglutaric acid, a C6 branched dicarboxylic acid derivative. This compound features a single stereocenter at the C2 position, affording it a well-defined (S)-configuration, and is supplied as a neat liquid with a high enantiomeric purity (typically >97% by GC) and a characteristic specific rotation range of +23.0° to +26.0° (neat).

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 10171-92-3
Cat. No. B157885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (S)-(+)-2-Methylglutarate
CAS10171-92-3
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C(=O)OC
InChIInChI=1S/C8H14O4/c1-6(8(10)12-3)4-5-7(9)11-2/h6H,4-5H2,1-3H3/t6-/m0/s1
InChIKeyZWKKRUNHAVNSFW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (S)-(+)-2-Methylglutarate (CAS 10171-92-3): A Single-Enantiomer Diester Chiral Building Block for Asymmetric Synthesis and Advanced Material Design


Dimethyl (S)-(+)-2-Methylglutarate (CAS 10171-92-3) is a chiral diester of (S)-2-methylglutaric acid, a C6 branched dicarboxylic acid derivative [1]. This compound features a single stereocenter at the C2 position, affording it a well-defined (S)-configuration, and is supplied as a neat liquid with a high enantiomeric purity (typically >97% by GC) and a characteristic specific rotation range of +23.0° to +26.0° (neat) . It is commercially available as a specialized chiral synthon, distinct from the more common racemic mixture (CAS 14035-94-0), and is employed as a crucial building block for constructing stereochemically complex molecules in pharmaceutical research and as a homochiral ligand precursor in materials science [2].

Why Racemic or Opposite-Enantiomer Dimethyl 2-Methylglutarate Cannot Substitute for the (S)-(+)-Enantiomer in Critical Applications


The substitution of Dimethyl (S)-(+)-2-Methylglutarate with its racemic mixture (CAS 14035-94-0) or its (R)-(-)-enantiomer (CAS 33514-22-6) is not scientifically permissible in applications governed by stereochemistry. This is because the spatial arrangement of atoms at the chiral center fundamentally dictates molecular recognition and function. For instance, in asymmetric synthesis, the (S)-enantiomer is a specific building block for constructing target molecules with a required three-dimensional shape; using the racemate would introduce an unwanted enantiomer, leading to a mixture of diastereomers that are difficult to separate and may lack the desired biological or material properties [1]. In materials science, the use of a specific enantiomer, rather than a racemate, is essential for the self-assembly of homochiral coordination polymers and metal-organic frameworks (MOFs) that exhibit unique, enantiomer-dependent properties like circularly polarized luminescence or chiral recognition [2]. This intrinsic relationship between stereochemistry and function is quantified in the evidence that follows, confirming that generic substitution is not a viable option.

Quantifiable Differentiation of Dimethyl (S)-(+)-2-Methylglutarate vs. Comparators: A Data-Driven Guide for Scientific Procurement


Enantiomeric Excess in Asymmetric Hydrogenation: (S)-2-Methylglutarate Derivatives Achieve >90% ee vs. 0% ee from Achiral Methods

The Rh-catalyzed enantioselective hydrogenation of prochiral dimethyl 2-methyleneglutarate, a direct synthetic route to the target compound, demonstrates high enantiocontrol. Using a ferrocene-based monodentate phosphoramidite ligand (FAPhos), an enantiomeric excess (ee) of over 90% was achieved for the (S)-enantiomer, with full conversion of the starting material. This is in stark contrast to a non-stereoselective hydrogenation using an achiral catalyst, which would yield a racemic mixture (0% ee) [1].

Asymmetric Catalysis Enantioselective Hydrogenation Chiral Glutarates

Chiral Purity and Specific Rotation: Precise Stereochemical Identity of (S)-(+)-Enantiomer vs. its Antipode

The (S)-(+)-enantiomer is characterized by a specific optical rotation of +23.0° to +26.0° (neat), which is a direct, quantitative measure of its enantiomeric composition and purity . The opposite enantiomer, Dimethyl (R)-2-methylglutarate, exhibits an optical rotation of opposite sign and similar magnitude . This well-defined chiroptical property is absent in the racemate, which has a net specific rotation of 0°.

Chiral Analysis Quality Control Stereochemistry

Self-Assembly into Homochiral Coordination Polymers: Enantiopure (S)-2-Methylglutarate Directs Specific 2D Network Formation vs. Racemic Mixture

In a study on lanthanide coordination polymers, the use of enantiopure (S)-2-methylglutarate (derived from the diester) as a ligand with europium(III) ions results in the formation of a specific 2D sinusoidal network structure (Eu-S1). The use of the racemic mixture would yield a different crystalline phase or a conglomerate, lacking the long-range chiral order that gives rise to the observed solid-state fluorescent properties [1].

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

A Chiral Diester for Asymmetric Synthesis: Enabling Stereocontrolled Construction vs. Racemic Building Blocks

As a chiral building block, Dimethyl (S)-(+)-2-Methylglutarate is specifically employed in the synthesis of complex molecules where stereochemistry is crucial, such as in the development of single-enantiomer pharmaceuticals . The analogous racemic diester would be unsuitable, as it would lead to the formation of diastereomeric intermediates or final products, which are difficult to separate and often have distinct and potentially adverse biological activities [1].

Asymmetric Synthesis Chiral Building Blocks Pharmaceutical Intermediates

Target Applications for Dimethyl (S)-(+)-2-Methylglutarate: Leveraging its Differentiated Properties in Research and Development


Asymmetric Synthesis of Single-Enantiomer Pharmaceuticals and Natural Products

The primary application of Dimethyl (S)-(+)-2-Methylglutarate is as a chiral building block in the asymmetric synthesis of bioactive molecules . Its well-defined (S)-configuration is essential for constructing the correct stereocenter in drug candidates, such as ACE inhibitors (as inferred from the related (S)-2-methylglutaric acid monoester derivative) or other chiral pharmaceutical intermediates [1]. The high enantiopurity ensures a streamlined synthetic route, eliminating the need for costly and time-consuming chiral resolution steps later in the process.

Synthesis of Homochiral Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound serves as a precursor to enantiopure (S)-2-methylglutarate ligands, which are used to construct advanced functional materials [2]. By reacting the hydrolyzed acid with lanthanide or transition metal ions, researchers can self-assemble homochiral 2D coordination polymers and MOFs. These materials have potential applications in chiral separation, asymmetric catalysis, and as luminescent or magnetic sensors, where the homochirality derived from the (S)-enantiomer is a prerequisite for function [2].

Enzymatic and Catalytic Studies in Stereochemistry

The diester can be used as a substrate in enzymatic desymmetrization studies or as a model compound to investigate new asymmetric catalytic methods [3]. For example, it can be employed to test the enantioselectivity of new lipases or esterases, or to benchmark the performance of novel chiral catalysts, as demonstrated by the Rh-catalyzed hydrogenation route that yields the (S)-enantiomer with >90% ee [3].

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